molecular formula C31H38ClN3O5S2 B2927221 Ethyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1215740-09-2

Ethyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2927221
CAS No.: 1215740-09-2
M. Wt: 632.23
InChI Key: SNJQKBOCMJCGJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a structurally complex small molecule characterized by a thieno[2,3-c]pyridine core fused with a tetrahydro ring system. Key features include:

  • A benzyl group at the 6-position of the tetrahydrothienopyridine scaffold.
  • A 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido substituent at the 2-position, introducing a sulfonamide-linked aromatic moiety with a dimethyl-substituted piperidine ring.
  • An ethyl carboxylate ester at the 3-position, enhancing lipophilicity.
  • A hydrochloride salt formulation, improving solubility for pharmacological applications.

Structural determination of such compounds typically employs X-ray crystallography, leveraging programs like SHELX for refinement .

Properties

IUPAC Name

ethyl 6-benzyl-2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H37N3O5S2.ClH/c1-4-39-31(36)28-26-14-15-33(19-23-8-6-5-7-9-23)20-27(26)40-30(28)32-29(35)24-10-12-25(13-11-24)41(37,38)34-17-21(2)16-22(3)18-34;/h5-13,21-22H,4,14-20H2,1-3H3,(H,32,35);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJQKBOCMJCGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CC(CC(C5)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound notable for its intricate molecular structure and potential biological activities. This compound features a sulfonamide group and a tetrahydrothienopyridine core, which are often associated with various pharmacological effects.

Molecular Structure and Properties

The molecular formula of this compound is C31H38ClN3O5S2C_{31}H_{38}ClN_{3}O_{5}S_{2}, with a molecular weight of approximately 632.23 g/mol. The presence of functional groups such as sulfonamides suggests potential anti-inflammatory and analgesic properties. The compound's structure allows for multiple interactions with biological targets, enhancing its therapeutic potential.

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that the compound may exhibit anti-inflammatory and analgesic properties attributed to the piperidine moiety present in its structure. Compounds with similar structures have shown effectiveness in reducing inflammation and pain in various models.

Antiviral Potential

Research on structurally analogous compounds has suggested that they may possess antiviral properties. This indicates that this compound could be explored for its efficacy against viral infections.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of inflammatory mediators: The sulfonamide group may inhibit enzymes involved in the inflammatory process.
  • Modulation of pain pathways: The piperidine structure may interact with pain receptors or pathways to alleviate pain sensations.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-benzylC₃₁H₃₈ClN₃O₅S₂Contains azepan instead of piperidine
5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridineC₂₁H₂₃N₃O₂SLacks complex substituents present in the target compound

The unique combination of functional groups in this compound contributes to its distinct biological activity compared to simpler analogs.

Case Studies and Research Findings

Research has focused on the synthesis and evaluation of similar compounds to establish a correlation between structure and biological activity. For instance:

  • Study on Analgesic Effects: A study demonstrated that compounds with tetrahydrothienopyridine cores exhibited significant analgesic effects in rodent models.
  • Inflammation Model: Another investigation highlighted the anti-inflammatory potential of sulfonamide-containing compounds in induced inflammation models.

Scientific Research Applications

Ethyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with a molecular weight of approximately 556.1 g/mol. It has a tetrahydrothienopyridine core and a sulfonamide functional group, which is known for its biological activity.

Potential Applications

This compound has potential applications in pharmacology and medicinal chemistry. Its unique structure suggests it may be useful in treating viral infections and other diseases and possess anti-inflammatory and analgesic properties due to the piperidine moiety.

Scientific Research Applications

  • Pharmacodynamics Interaction studies are essential for understanding its pharmacodynamics. These studies typically assess the compound's mechanism of action, binding affinity, and selectivity. Such studies are critical in optimizing dosage regimens and improving clinical outcomes.
  • Anti-inflammatory and Analgesic Properties Preliminary studies suggest that it may possess anti-inflammatory and analgesic properties due to the presence of the piperidine moiety.
  • Treatment of Viral Infections and Other Diseases Compounds with similar structures have shown potential in treating viral infections and other diseases.
  • Adenosine A1 Antagonist Some piperidine derivatives have been found to be potent and selective adenosine A1 antagonists . In the central nervous system (CNS), adenosine regulates a variety of important physiological functions as a modulator .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several analogs, differing in substituents on the benzamido group, piperidine ring, or tetrahydrothienopyridine core. Below is a systematic comparison:

Substituent Variations on the Benzamido Group

Compound Name Benzamido Substituent Molecular Formula Molecular Weight Key Structural Features
Target Compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl) C₃₀H₃₅ClN₃O₅S₂ 635.2 3,5-dimethylpiperidine sulfonyl group enhances steric bulk and modulates electronic properties .
Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-...* 3,4-dimethoxybenzamido C₂₆H₂₉ClN₂O₅S 517.0 Electron-donating methoxy groups may increase binding affinity to polar receptors .
Ethyl 6-benzyl-2-(3,5-dimethoxybenzamido)-... 3,5-dimethoxybenzamido C₂₆H₂₉ClN₂O₅S 517.0 Symmetric methoxy substitution could improve metabolic stability compared to asymmetric analogs .
Ethyl 6-benzyl-2-(2,4-dimethoxybenzamido)-... 2,4-dimethoxybenzamido C₂₆H₂₉ClN₂O₅S 517.0 Ortho-methoxy group may induce conformational strain, reducing bioavailability .

Piperidine Ring Modifications

Compound Name Piperidine Substituent Molecular Formula Molecular Weight Implications
Target Compound 3,5-dimethylpiperidin-1-yl C₃₀H₃₅ClN₃O₅S₂ 635.2 Methyl groups at 3,5-positions enhance rigidity and may reduce off-target interactions .
Ethyl 6-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-... 2-methylpiperidin-1-yl C₂₃H₂₈ClN₃O₅S₂ 526.1 2-methyl substitution creates steric hindrance near the sulfonyl group, potentially altering binding kinetics .
6-Methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-... 3-methylpiperidin-1-yl C₂₂H₂₉ClN₄O₄S₂ 513.1 3-methyl group may improve solubility due to reduced hydrophobicity compared to dimethyl analogs .

Pharmacological and Physicochemical Data

  • Solubility: Limited data are available, but hydrochloride salts of these compounds generally exhibit moderate aqueous solubility, critical for in vivo applications .
  • Bioactivity: No direct comparative studies are published, but sulfonamide-containing analogs are frequently associated with protease inhibition (e.g., thrombin) or anti-inflammatory activity .

Critical Analysis of Structural Trends

  • In contrast, the target compound’s sulfonyl group introduces electron-withdrawing character, favoring hydrogen-bond interactions .
  • Steric Effects : Dimethylpiperidine in the target compound likely improves selectivity by preventing binding to shallower active sites .
  • Metabolic Stability : Ethyl carboxylate esters in all compounds may undergo hydrolysis in vivo, but bulkier substituents (e.g., benzyl groups) could slow degradation .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Controlled Reaction Parameters: Use copolymerization strategies (e.g., adjusting monomer ratios and initiators like ammonium persulfate) to control molecular weight and branching .
  • Flow Chemistry: Implement continuous-flow systems to enhance reproducibility and reduce side reactions, as demonstrated in diazomethane synthesis .
  • Design of Experiments (DoE): Apply statistical modeling to optimize temperature, solvent ratios, and catalyst concentrations. For example, reaction temperatures between 60–80°C and pH 6.5 (using ammonium acetate buffer) improve intermediate stability .

Q. What analytical methods are recommended for assessing the purity of this compound?

Methodological Answer:

  • HPLC-UV: Use reverse-phase HPLC with UV detection (e.g., 206 nm) to quantify purity, assuming uniform response factors for impurities .
  • 1H NMR: Detect residual solvents (e.g., acetone at 0.2%) and confirm structural integrity by matching proton environments to expected peaks .
  • LC/MS: Confirm molecular weight via [M+H]+ ion analysis (e.g., 312.4 amu for related piperidine derivatives) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use gloves, goggles, and lab coats to prevent skin/eye contact, as toxicological data may be incomplete .
  • Storage: Protect from heat, light, and moisture; store at room temperature in airtight containers .
  • Ventilation: Work in fume hoods to avoid inhalation of fine powders .

Advanced Research Questions

Q. How should researchers address discrepancies in biological activity data across different batches of this compound?

Methodological Answer:

  • Batch Analysis: Compare purity profiles (HPLC/LCMS) and residual solvents (NMR) between batches to identify variability sources .
  • Statistical Validation: Use inferential statistics (e.g., t-tests, ANOVA) to assess significance of activity differences, as emphasized in research chemistry curricula .
  • Structural Confirmation: Re-analyze key intermediates (e.g., sulfonamide or benzamido groups) via X-ray crystallography or 2D NMR to rule out stereochemical inconsistencies .

Q. What computational strategies can predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock to model interactions with sulfonyl or piperidine-binding pockets (e.g., analogous to 4-fluoropiperidin-1-yl derivatives) .
  • MD Simulations: Simulate binding stability under physiological pH and temperature using force fields (e.g., AMBER) .
  • QSAR Modeling: Correlate substituent effects (e.g., benzyl vs. methyl groups) with activity using regression analysis .

Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Degradation Studies: Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • pH Stability Profiling: Dissolve the compound in buffers (pH 1–9) and quantify hydrolysis products (e.g., free carboxylic acid) using LC/MS .
  • Kinetic Modeling: Apply Arrhenius equations to predict shelf life based on degradation rates at elevated temperatures .

Data Contradiction Analysis

Q. How to resolve conflicting solubility data reported for this compound in polar vs. nonpolar solvents?

Methodological Answer:

  • Controlled Solubility Tests: Use standardized protocols (e.g., shake-flask method) with HPLC quantification .
  • Solvent Polarity Index: Compare results against solvent polarity scales (e.g., Hansen parameters) to identify outliers .
  • Crystal Polymorphism Screening: Assess if crystalline vs. amorphous forms influence solubility, using XRD or DSC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.